Cytotoxicity in A549 Cells
Abcg2-IN-2 (K34) demonstrates substantially lower cytotoxicity than both the parent compound Ko143 and the lead analog ABCG2-IN-1 (K2). In the MTT assay using human A549 lung carcinoma cells after 72-hour incubation, Abcg2-IN-2 yielded a CC50 of approximately 100 μM [1]. This represents a 4.5-fold improvement over Ko143 (CC50 = 22.3 ± 0.6 μM) and a 1.9-fold improvement over ABCG2-IN-1 (CC50 = 52.2 ± 1.0 μM) [1]. Among all 16 Ko143 analogs evaluated in the study, K34 was classified as one of the least toxic compounds alongside K12, K18, and K22 [1].
| Evidence Dimension | Cytotoxicity (CC50) against human A549 lung carcinoma cells |
|---|---|
| Target Compound Data | Abcg2-IN-2 (K34) CC50 ≈ 100 μM |
| Comparator Or Baseline | Ko143 CC50 = 22.3 ± 0.6 μM; ABCG2-IN-1 (K2) CC50 = 52.2 ± 1.0 μM |
| Quantified Difference | 4.5-fold lower cytotoxicity vs Ko143; 1.9-fold lower vs ABCG2-IN-1 |
| Conditions | Human A549 cells, 72-hour incubation, MTT assay |
Why This Matters
Lower cytotoxicity permits the use of higher test concentrations in cell-based MDR reversal or EPP functional assays without confounding effects from compound toxicity, providing a wider experimental window than Ko143 or ABCG2-IN-1.
- [1] Zhu J, Lei S, Lu J, Hao Y, Qian Q, Devanathan AS, Feng Z, Xie XQ, Wipf P, Ma X. Metabolism-guided development of Ko143 analogs as ABCG2 inhibitors. Eur J Med Chem. 2023 Nov 5;259:115666. Table 1. PMID: 37482017. View Source
